N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzo[d][1,3]dioxole (benzodioxole) core linked via a carboxamide group to a substituted ethyl moiety. The ethyl chain is functionalized with a 1H-pyrazol-1-yl group and a thiophen-2-yl group.
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-17(12-4-5-14-15(9-12)23-11-22-14)18-10-13(16-3-1-8-24-16)20-7-2-6-19-20/h1-9,13H,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHGMWUCFRVXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CS3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure that includes:
- Pyrazole ring : Known for various biological activities.
- Thiophene moiety : Contributes to the compound's electronic properties.
- Benzo[d][1,3]dioxole : Enhances pharmacological potential.
The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with benzo[d][1,3]dioxole derivatives. Common methods include:
- Paal-Knorr synthesis for thiophene derivatives.
- Condensation reactions involving hydrazine for pyrazole formation.
Anticancer Activity
Recent studies indicate that compounds related to pyrazoles exhibit significant anticancer properties. For instance:
- A derivative with similar structural motifs demonstrated inhibitory effects against various cancer cell lines, with IC50 values indicating moderate to high potency .
| Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma (HT-29) | 92.4 |
| Human lung adenocarcinoma (A549) | 85.0 |
| Breast cancer (MCF-7) | 78.0 |
These findings suggest that this compound may possess similar anticancer properties.
Anti-inflammatory and Antioxidant Properties
Research has shown that pyrazole derivatives can exhibit anti-inflammatory and antioxidant effects. For example:
- A study on thieno[2,3-c]pyrazole compounds revealed their ability to reduce oxidative stress in erythrocytes exposed to toxic substances .
In vitro tests indicated that these compounds could significantly lower the percentage of altered erythrocytes compared to controls:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno-Pyrazole Compound | 12 ± 1.03 |
This suggests a protective role against oxidative damage.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazole derivatives often inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
- Cell Cycle Arrest : Some studies indicate that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of thiophene enhances the electron-donating ability of the compound, contributing to its antioxidant capacity.
Case Studies
Several case studies have highlighted the efficacy of pyrazole-based compounds in various therapeutic contexts:
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations in Benzodioxole Carboxamides
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2, 2a)
- Structure : The benzodioxole carboxamide is linked to a 3,4-dimethoxyphenyl group.
- Synthesis : Purified via silica gel chromatography (n-hexane:ethyl acetate, 3:2), yielding 75% with a melting point of 175–177°C .
- Key Differences : Replaces the pyrazole-thiophene-ethyl chain with a methoxy-substituted aryl group. The methoxy groups enhance hydrophilicity compared to the heterocyclic substituents in the target compound.
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232)
- Structure : Features a linear heptyl chain instead of the ethyl-heterocyclic substituents.
Benzodioxole Fentanyl (Compound 329)
Heterocyclic Modifications in Analogous Scaffolds
Sulfonamide Derivatives with Thiophene-Benzothiazole Cores (Compounds 85–93)
- Examples :
- Compound 93 : N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.
- Compound 85 : Incorporates a pyrazole-linked benzene sulfonamide.
- Key Differences : These compounds replace the carboxamide with sulfonamide linkers and introduce benzothiazole or dihydrodioxine rings. Sulfonamides generally exhibit higher acidity and hydrogen-bonding capacity compared to carboxamides .
Thiophene-Containing Triazolopyrimidine (573931-20-1)
- Structure : 5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine.
- Comparison: Highlights alternative heterocyclic frameworks (triazolopyrimidine vs.
Physicochemical Properties
- Trends : Solid derivatives (HSD-2/4) correlate with aromatic substituents, while oily products (Compound 43) may result from flexible aliphatic chains or cyclopropane rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
